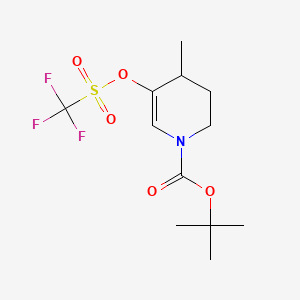
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H18F3NO5S. It is a derivative of pyridine and is commonly used in organic synthesis as a reagent or intermediate. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties, and a tert-butoxycarbonyl (Boc) protecting group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate typically involves the following steps:
Protection of the Pyridine Nitrogen: The pyridine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the pyridine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Trifluoromethanesulfonate Group: The protected pyridine derivative is then reacted with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine to introduce the trifluoromethanesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted pyridine derivatives, where the trifluoromethanesulfonate group is replaced by the nucleophile.
Deprotection: The major product is the free amine derivative of the pyridine compound.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent or intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting the central nervous system.
Biological Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate is primarily related to its role as a reagent in chemical reactions. The trifluoromethanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The Boc protecting group provides temporary protection to the pyridine nitrogen, allowing selective reactions to occur at other sites on the molecule.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound also contains a Boc protecting group and is used in similar synthetic applications.
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline: This compound is structurally similar but contains different functional groups, leading to different reactivity and applications.
1-Methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylic acid tert-butyl ester: This compound also contains a Boc protecting group and is used in organic synthesis.
The uniqueness of this compound lies in its combination of a trifluoromethanesulfonate group and a Boc protecting group, which provides specific reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C12H18F3NO5S |
|---|---|
Molekulargewicht |
345.34 g/mol |
IUPAC-Name |
tert-butyl 4-methyl-5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO5S/c1-8-5-6-16(10(17)20-11(2,3)4)7-9(8)21-22(18,19)12(13,14)15/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
ITBOHXGHMSSDGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(C=C1OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


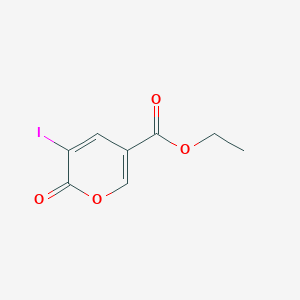
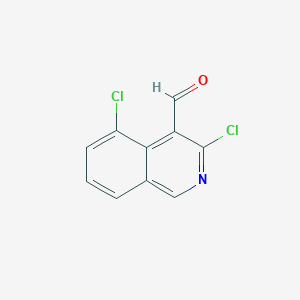
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
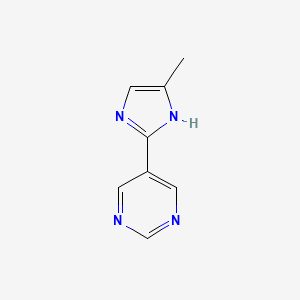
![7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665733.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
![6,8-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B13665739.png)
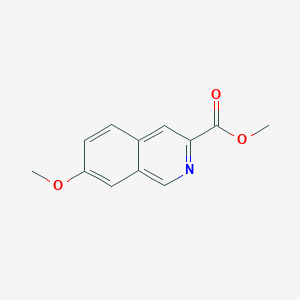
dimethylsilane](/img/structure/B13665744.png)

![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)
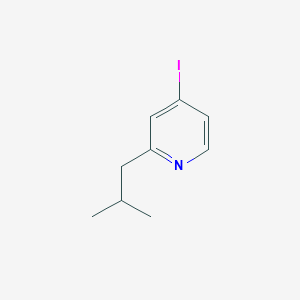
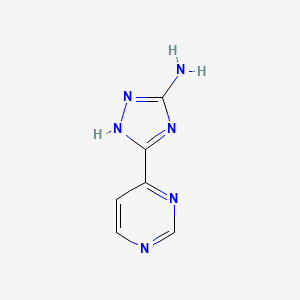
![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
